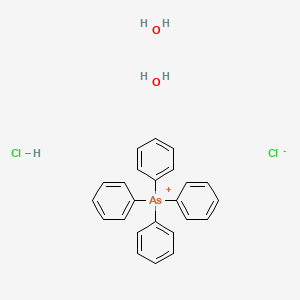
Tetraphenylarsonium chloride hydrochloride dihydrate
概要
説明
Tetraphenylarsonium chloride hydrochloride dihydrate is an organoarsenic compound with the chemical formula (C₆H₅)₄AsCl·HCl·xH₂O. This compound is a white solid and is the chloride salt of the tetraphenylarsonium cation, which is tetrahedral in structure. It is often used as a hydrate and is soluble in polar organic solvents .
準備方法
Tetraphenylarsonium chloride hydrochloride dihydrate is synthesized through a series of reactions starting from triphenylarsine. The synthetic route involves the following steps :
-
Bromination: : Triphenylarsine reacts with bromine to form triphenylarsine dibromide. [(C₆H₅)₃As + Br₂ → (C₆H₅)₃AsBr₂]
-
Hydrolysis: : Triphenylarsine dibromide undergoes hydrolysis to form triphenylarsine oxide. [(C₆H₅)₃AsBr₂ + H₂O → (C₆H₅)₃AsO + 2 HBr]
-
Grignard Reaction: : Triphenylarsine oxide reacts with phenylmagnesium bromide to form tetraphenylarsonium bromide. [(C₆H₅)₃AsO + C₆H₅MgBr → (C₆H₅)₄AsOMgBr]
-
Acidification: : Tetraphenylarsonium bromide is treated with hydrochloric acid to form tetraphenylarsonium chloride. [(C₆H₅)₄AsOMgBr + 3 HCl → (C₆H₅)₄AsCl·HCl + MgBrCl]
-
Neutralization: : The final step involves neutralization with sodium hydroxide to obtain tetraphenylarsonium chloride. [(C₆H₅)₄AsCl·HCl + NaOH → (C₆H₅)₄AsCl + NaCl + H₂O]
化学反応の分析
Tetraphenylarsonium chloride hydrochloride dihydrate undergoes various types of chemical reactions, including:
-
Substitution Reactions: : It can participate in substitution reactions where the chloride ion is replaced by other anions. For example, it can react with sodium cyanide to form tetraphenylarsonium cyanide. [(C₆H₅)₄AsCl + NaCN → (C₆H₅)₄AsCN + NaCl]
-
Oxidation and Reduction Reactions: : The compound can undergo oxidation and reduction reactions, although specific examples are less commonly documented.
-
Complex Formation: : Tetraphenylarsonium chloride can form complexes with various anions, making it useful in solubilizing polyatomic anions in organic media .
科学的研究の応用
Tetraphenylarsonium chloride hydrochloride dihydrate has a wide range of scientific research applications:
-
Chemistry: : It is used as a reagent in titration and in the preparation of arsonium amide, oxime, and carbohydrate derivatives .
-
Biology: : The compound is used in studies involving ion exchange and membrane transport due to its ability to form stable complexes with various anions.
-
Medicine: : While not directly used as a drug, it serves as a tool in biochemical research to study cellular processes and interactions.
-
Industry: : It is employed in industrial processes that require the solubilization of polyatomic anions in organic solvents .
作用機序
The mechanism of action of tetraphenylarsonium chloride hydrochloride dihydrate primarily involves its ability to form stable complexes with anions. This property allows it to act as a cation exchange reagent, facilitating the exchange of anions in various chemical and biological systems . The molecular targets and pathways involved include interactions with cellular membranes and ion channels, influencing ion transport and cellular homeostasis.
類似化合物との比較
Tetraphenylarsonium chloride hydrochloride dihydrate can be compared with other similar compounds such as:
Tetraphenylphosphonium chloride: Similar in structure but contains phosphorus instead of arsenic.
Tetrabutylammonium chloride: Contains a tetrabutylammonium cation instead of a tetraphenylarsonium cation.
Tetraethylammonium chloride: Contains a tetraethylammonium cation instead of a tetraphenylarsonium cation.
The uniqueness of this compound lies in its ability to form stable complexes with a wide range of anions, making it particularly useful in solubilizing polyatomic anions in organic media.
特性
IUPAC Name |
tetraphenylarsanium;chloride;dihydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20As.2ClH.2H2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;;;/h1-20H;2*1H;2*1H2/q+1;;;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBZTBZMLIBQOV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.O.Cl.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25AsCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301103159 | |
| Record name | Tetraphenylarsonium chloride hydrochloride hydrate (1:1:1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301103159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21006-74-6 | |
| Record name | Tetraphenylarsonium chloride hydrochloride hydrate (1:1:1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301103159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















